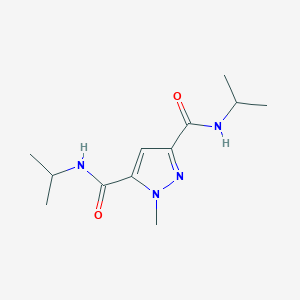
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide
概要
説明
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two isopropyl groups attached to the nitrogen atoms and two carboxamide groups at positions 3 and 5 of the pyrazole ring.
準備方法
The synthesis of 1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole-3,5-dicarboxylic acid with isopropylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
化学反応の分析
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.
Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
科学的研究の応用
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
1-methyl-3-N,5-N-di(ethyl)pyrazole-3,5-dicarboxamide: This compound has ethyl groups instead of isopropyl groups, which may result in different chemical and biological properties.
1-methyl-3-N,5-N-di(methyl)pyrazole-3,5-dicarboxamide: The presence of methyl groups instead of isopropyl groups can affect the compound’s reactivity and biological activity.
1-methyl-3-N,5-N-di(phenyl)pyrazole-3,5-dicarboxamide: The substitution of phenyl groups can significantly alter the compound’s properties, making it more hydrophobic and potentially more active in certain biological assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-methyl-3-N,5-N-di(propan-2-yl)pyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-7(2)13-11(17)9-6-10(16(5)15-9)12(18)14-8(3)4/h6-8H,1-5H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKAMZNMVXNXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NN1C)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(3-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374224.png)
![N~3~-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374228.png)
![1-{1-[(5-CHLORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374240.png)
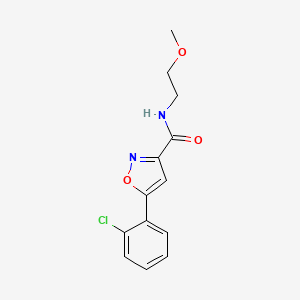
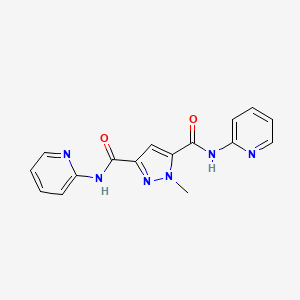
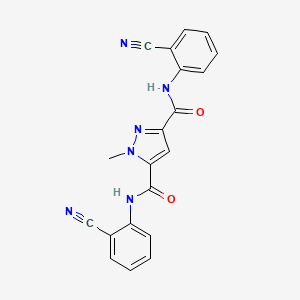
![N~3~,N~5~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374273.png)
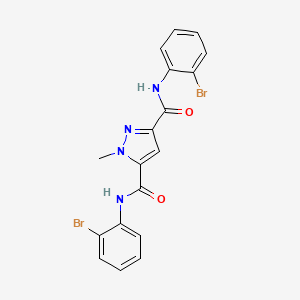
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4374287.png)
![N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374292.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide](/img/structure/B4374310.png)

![N~1~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374322.png)
![N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374330.png)
